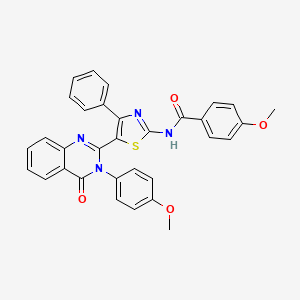
A3AR antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A3AR antagonist 1 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3 adenosine receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and certain types of cancer .
Méthodes De Préparation
The synthesis of A3AR antagonist 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of nucleoside structures, where specific substituents are introduced to achieve high affinity and selectivity for the A3 adenosine receptor . The reaction conditions typically involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
A3AR antagonist 1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic bases, acids, and solvents. The major products formed from these reactions are typically the desired A3AR antagonist compounds with high affinity and selectivity for the A3 adenosine receptor .
Applications De Recherche Scientifique
A3AR antagonist 1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists . In biology, it is used to investigate the role of A3 adenosine receptors in cellular signaling pathways and physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating conditions such as glaucoma, asthma, and certain types of cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting the A3 adenosine receptor .
Mécanisme D'action
The mechanism of action of A3AR antagonist 1 involves its binding to the A3 adenosine receptor, thereby blocking the receptor’s activation by endogenous adenosine . This inhibition prevents the downstream signaling pathways mediated by the A3 adenosine receptor, which are involved in various physiological and pathological processes . The molecular targets of this compound include the A3 adenosine receptor itself, as well as the associated G proteins and downstream effectors involved in the receptor’s signaling pathways .
Comparaison Avec Des Composés Similaires
A3AR antagonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor compared to other similar compounds . Some of the similar compounds include DPTN, MRS1523, and MRS1220, which also target the A3 adenosine receptor but may have different selectivity profiles and potencies . For example, DPTN has been shown to be a potent A3AR antagonist for human, mouse, and rat receptors, while MRS1523 and MRS1220 have varying degrees of selectivity and potency across different species . The uniqueness of this compound lies in its ability to selectively inhibit the A3 adenosine receptor with high potency, making it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C32H24N4O4S |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37) |
Clé InChI |
UFKAMNUQGBWBJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















